7β-Hydroxy-5β-cholanoic Acid
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Overview
Description
7β-Hydroxy-5β-cholanoic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. Bile acids are steroid-derived molecules essential for digestion, absorption of fats, and maintenance of cholesterol homeostasis. This compound is a secondary bile acid produced through the microbial transformation of primary bile acids in the gut.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7β-Hydroxy-5β-cholanoic acid typically involves the microbial transformation of primary bile acids such as cholic acid or chenodeoxycholic acid. The process employs specific strains of bacteria, such as Clostridium absonum, which possess the necessary enzymes like 7β-hydroxysteroid dehydrogenase to catalyze the conversion .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using recombinant bacteria engineered to express the required enzymes. This method ensures high yield and purity of the product. The process involves fermentation under controlled conditions, followed by extraction and purification of the desired bile acid derivative .
Chemical Reactions Analysis
Types of Reactions: 7β-Hydroxy-5β-cholanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo derivatives using oxidizing agents.
Reduction: Reduction of 7-oxo derivatives back to 7β-hydroxy compounds.
Epimerization: Interconversion between 7α and 7β isomers through enzymatic catalysis.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like nicotinamide adenine dinucleotide phosphate-dependent dehydrogenases.
Reduction: Employs reducing agents such as sodium borohydride.
Epimerization: Catalyzed by enzymes like 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase.
Major Products:
7-Oxo derivatives: Formed through oxidation.
7α-Hydroxy and 7β-Hydroxy derivatives: Result from epimerization reactions.
Scientific Research Applications
7β-Hydroxy-5β-cholanoic acid has several applications in scientific research:
Chemistry: Used as a substrate in studying enzyme kinetics and mechanisms of bile acid transformations.
Biology: Investigated for its role in gut microbiome interactions and bile acid metabolism.
Medicine: Explored for potential therapeutic applications in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of bile acid derivatives for pharmaceutical and nutraceutical applications
Mechanism of Action
The mechanism of action of 7β-Hydroxy-5β-cholanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for 7β-hydroxysteroid dehydrogenase, facilitating the conversion of primary bile acids to secondary bile acids. This transformation plays a crucial role in maintaining bile acid homeostasis and cholesterol metabolism. The compound also interacts with nuclear receptors like farnesoid X receptor, influencing gene expression related to bile acid synthesis and transport .
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with a similar steroid structure but different hydroxylation pattern.
Chenodeoxycholic Acid: Another primary bile acid that serves as a precursor for 7β-Hydroxy-5β-cholanoic acid.
Ursodeoxycholic Acid: A secondary bile acid with therapeutic applications in liver diseases
Uniqueness: this compound is unique due to its specific hydroxylation at the 7β position, which distinguishes it from other bile acids. This unique structure influences its biochemical properties and interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
10601-78-2 |
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Molecular Formula |
C₂₄H₄₀O₃ |
Molecular Weight |
376.57 |
Synonyms |
7β-Hydroxy-5β-cholan-24-oic Acid; 7β-Hydroxy-5β-cholanic Acid; 7β-Hydroxy-5β-cholanic Acid |
Origin of Product |
United States |
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